

An In-depth Technical Guide to 1-Bromo-3-fluoro-2-methylbenzene

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Compound of Interest

Compound Name: 2-Bromo-6-fluorotoluene

Cat. No.: B073676

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-3-fluoro-2-methylbenzene, a key halogenated aromatic hydrocarbon intermediate. The document details its chemical and physical properties, spectroscopic characteristics, synthesis protocols, and significant applications in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.

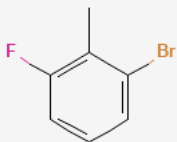
Compound Identification and Properties

1-Bromo-3-fluoro-2-methylbenzene, also commonly known by its synonym **2-bromo-6-fluorotoluene**, is a versatile chemical building block.^{[1][2]} Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a benzene ring, offers a strategic combination of reactivity and physicochemical modulation valuable in the synthesis of complex target molecules.

Chemical Structure and IUPAC Name

The confirmed IUPAC name for this compound is 1-bromo-3-fluoro-2-methylbenzene.^[3]

Structure:



Physicochemical Data

The key quantitative data for 1-bromo-3-fluoro-2-methylbenzene are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	1422-54-4	[3][4]
Molecular Formula	C ₇ H ₆ BrF	[2][4]
Molecular Weight	189.02 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	180 °C	[2]
Density	1.53 g/mL	[2]
Solubility	Immiscible with water; soluble in ethanol, ether, dichloromethane	[1]
XLogP3-AA	3.1	[3]
Refractive Index (n _{20D})	1.53	[2]

Spectroscopic Analysis

While specific, experimentally-derived spectra for 1-bromo-3-fluoro-2-methylbenzene are not readily available in public databases, its spectroscopic characteristics can be predicted based

on its structure and the known effects of its substituents.

- **^1H NMR Spectroscopy:** The spectrum is expected to show two distinct regions. A singlet corresponding to the three protons of the methyl group (CH_3) would likely appear in the upfield region (δ 2.0-2.5 ppm). The aromatic region (δ 6.8-7.5 ppm) would display complex multiplets corresponding to the three protons on the benzene ring. The coupling patterns would be influenced by both proton-proton and proton-fluorine interactions.
- **^{13}C NMR Spectroscopy:** Due to the lack of symmetry, seven distinct signals are expected. The signal for the methyl carbon would be found upfield (around 15-25 ppm). The seven aromatic carbons would appear in the typical downfield region (δ 110-165 ppm), with their chemical shifts significantly influenced by the attached substituents. The carbon attached to fluorine would show a large coupling constant ($^1J\text{-CF}$).
- **Infrared (IR) Spectroscopy:** The IR spectrum would feature characteristic absorption bands for aromatic C-H stretching (around $3000\text{-}3100\text{ cm}^{-1}$), aromatic C=C stretching (around $1450\text{-}1600\text{ cm}^{-1}$), and C-H bending vibrations. Key absorptions corresponding to the C-F bond (typically in the $1000\text{-}1300\text{ cm}^{-1}$ region) and the C-Br bond (in the fingerprint region, $500\text{-}650\text{ cm}^{-1}$) would also be present.
- **Mass Spectrometry (Electron Ionization):** The mass spectrum would exhibit a prominent molecular ion peak (M^+). A characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) would result in two molecular ion peaks at m/z 188 and 190. Common fragmentation patterns would involve the loss of the bromine atom and the methyl group.

Synthesis of 1-Bromo-3-fluoro-2-methylbenzene

A common and effective method for the synthesis of 1-bromo-3-fluoro-2-methylbenzene is the Sandmeyer reaction, starting from the commercially available 3-fluoro-2-methylaniline.^[1] This multi-step process involves the formation of a diazonium salt intermediate, which is subsequently converted to the desired bromo-substituted product.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

- 3-fluoro-2-methylaniline
- Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Ice
- Water
- Organic solvent (e.g., diethyl ether or dichloromethane)
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate (MgSO_4)

Procedure:

- Diazotization:
 - Dissolve 3-fluoro-2-methylaniline in an aqueous solution of HCl or HBr in a flask cooled in an ice bath to 0-5 °C.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir vigorously.
 - Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt can be confirmed with starch-iodide paper (detects excess nitrous acid).
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.
 - Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for 30-60 minutes to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane.
 - Combine the organic extracts and wash them with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4).
 - Filter off the drying agent and remove the solvent by rotary evaporation.
 - The crude product can be purified by vacuum distillation to yield pure 1-bromo-3-fluoro-2-methylbenzene.

Synthesis Workflow Diagram

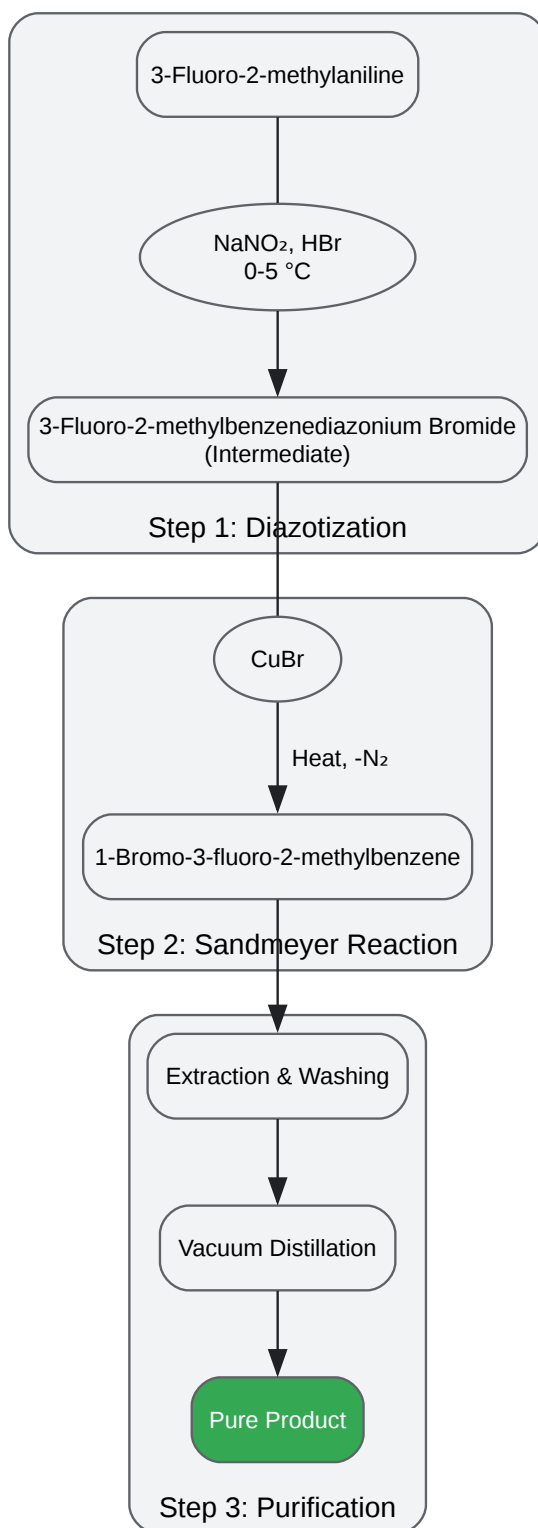


Figure 1: Synthesis of 1-Bromo-3-fluoro-2-methylbenzene via Sandmeyer Reaction

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Reactivity and Applications in Drug Development

The synthetic utility of 1-bromo-3-fluoro-2-methylbenzene lies in the distinct reactivity of its substituents. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can modulate the electronic properties of the ring and enhance the metabolic stability and binding affinity of the final molecule, a highly desirable feature in drug design.^[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki and Heck cross-coupling reactions, which are fundamental tools for constructing the complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).^[1]

The Suzuki reaction couples an organohalide with an organoboron compound. 1-Bromo-3-fluoro-2-methylbenzene can be reacted with various aryl or vinyl boronic acids or esters to form biaryl or aryl-vinyl structures.

General Experimental Protocol for Suzuki Coupling:

- To a reaction vessel, add 1-bromo-3-fluoro-2-methylbenzene (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 equiv).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
- Heat the reaction mixture, usually between 80-110 °C, and monitor its progress by TLC or GC-MS.
- Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent.
- Purify the product using column chromatography.

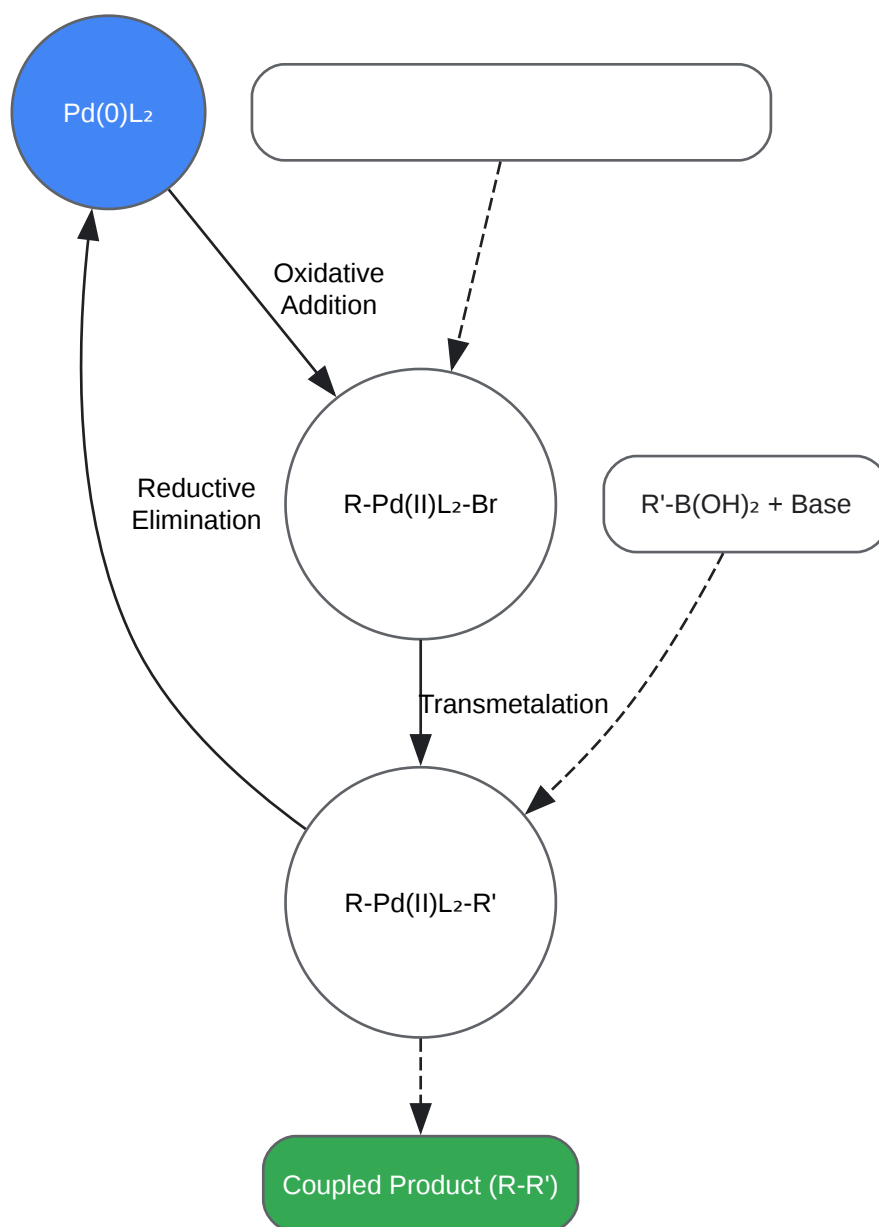


Figure 2: General Catalytic Cycle of the Suzuki Coupling

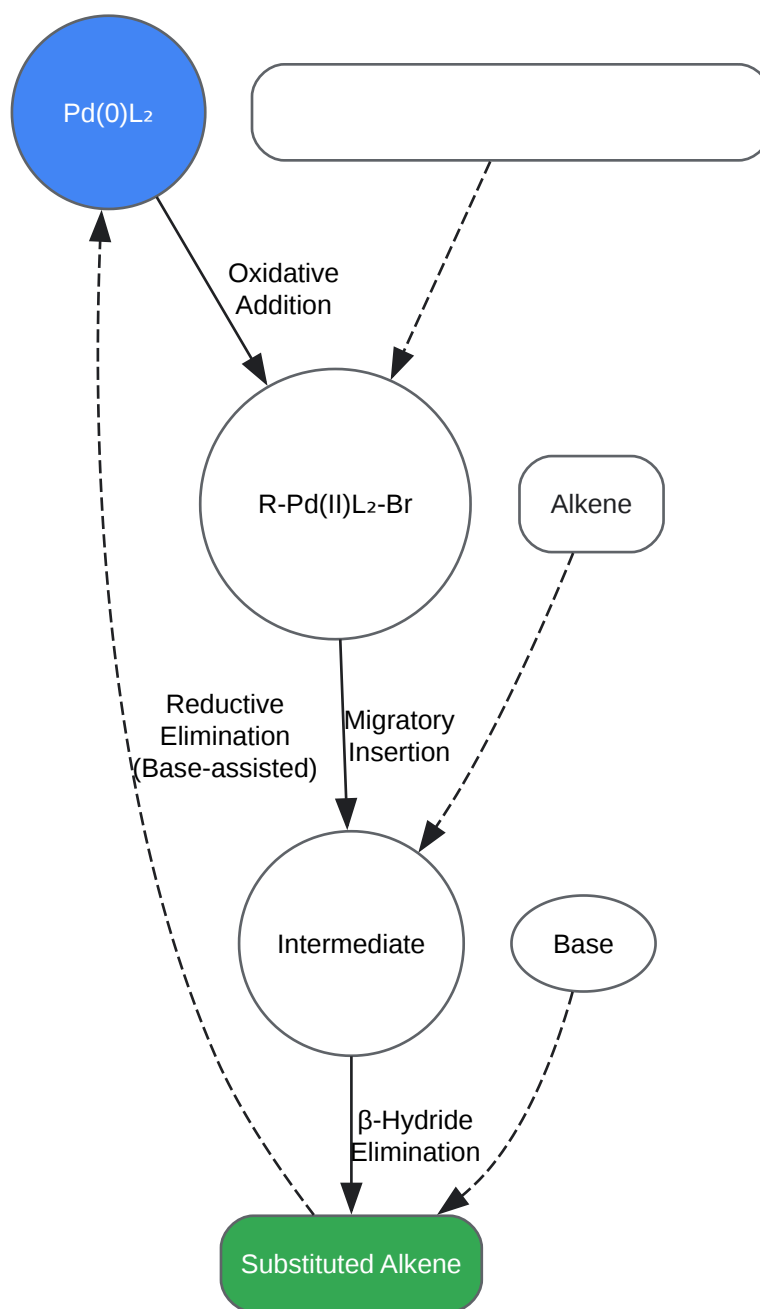


Figure 3: General Catalytic Cycle of the Heck Reaction

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